Chemical structure and properties of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid
Chemical structure and properties of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid
The following technical guide details the chemical structure, synthesis, and applications of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid, a critical intermediate in medicinal chemistry known as the Succinic Acid Mono-Weinreb Amide .
[1]
Executive Summary
4-(Methoxy(methyl)amino)-4-oxobutanoic acid (CAS: 1156151-44-8) is a bifunctional building block comprising a free carboxylic acid and a Weinreb amide (N-methoxy-N-methylamide) separated by an ethylene linker. It is derived from the desymmetrization of succinic anhydride.
In drug development, this compound serves two primary roles:
-
Controlled Electrophile: The Weinreb amide moiety allows for the highly selective synthesis of 4-oxo-carboxylic acids (gamma-keto acids) via nucleophilic acyl substitution with organometallics (Grignard or Organolithium reagents) without over-addition to the alcohol.
-
Bifunctional Linker: It acts as a C4-spacer in PROTACs and peptidomimetics, allowing sequential bio-orthogonal coupling at the acid and amide termini.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by its stability and unique reactivity profile.[1] Unlike standard esters or acid chlorides, the Weinreb amide resists nucleophilic attack from hydride reducing agents (under mild conditions) and prevents the formation of tertiary alcohols upon reaction with carbon nucleophiles.
Table 1: Physicochemical Profile[7]
| Property | Specification |
| IUPAC Name | 4-(Methoxy(methyl)amino)-4-oxobutanoic acid |
| Common Names | Succinic acid mono-Weinreb amide; Succinyl Weinreb amide |
| CAS Number | 1156151-44-8 |
| Molecular Formula | C₆H₁₁NO₄ |
| Molecular Weight | 161.16 g/mol |
| Physical State | Viscous colorless oil or low-melting white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in Hexanes |
| pKa (Acid) | ~4.2 (Carboxylic acid moiety) |
| Stability | Stable at room temperature; Hygroscopic (store desiccated) |
Synthesis Protocol: Anhydride Desymmetrization
The most robust route to 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is the nucleophilic ring-opening of succinic anhydride using N,O-dimethylhydroxylamine. This reaction is highly efficient because succinic anhydride is symmetric; thus, regioselectivity is not a concern.
Reagents & Materials
-
Substrate: Succinic anhydride (1.0 equiv)
-
Nucleophile: N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)
-
Base: Triethylamine (TEA) or Pyridine (2.1 equiv) — Critical: 1 equiv neutralizes the HCl salt, 1 equiv acts as the proton scavenger for the carboxylic acid formed.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, accelerates ring opening.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add Succinic anhydride (10.0 g, 100 mmol) and dissolve in anhydrous DCM (100 mL). -
Nucleophile Activation: In a separate vessel, mix N,O-Dimethylhydroxylamine HCl (10.2 g, 105 mmol) with DCM (50 mL) and Triethylamine (15.3 mL, 110 mmol) to free the amine base. Stir for 10 minutes.
-
Addition: Cool the succinic anhydride solution to 0°C. Slowly add the free amine solution dropwise over 20 minutes.
-
Technical Insight: Slow addition prevents exotherms that could lead to oligomerization, although succinic anhydride is relatively resistant to this compared to maleic anhydride.
-
-
Reaction: Add DMAP (1.2 g, 10 mmol) and Triethylamine (14.0 mL, 100 mmol). Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO₄).
-
Work-up (Critical for Purity):
-
Dilute reaction with DCM (100 mL).
-
Wash with 1M HCl (2 x 100 mL). Note: The product is an acid.[2][3][4][5][6] It will remain in the organic layer if the pH is sufficiently low (~pH 2), while unreacted amine and pyridine salts remain in the aqueous phase.
-
Wash with Brine (1 x 100 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (
, 0-10% MeOH in DCM).
Visualizing the Synthesis Pathway
Figure 1: Desymmetrization of succinic anhydride to yield the mono-Weinreb amide.
Mechanism of Action & Reactivity
The utility of this compound stems from the Weinreb Chelation Model . When a hard nucleophile (like a Grignard reagent,
The Chelation Stabilization
-
Attack: The nucleophile attacks the carbonyl carbon.
-
Stabilization: The metal cation (
or ) forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen of the Weinreb amine. -
Quench: This tetrahedral intermediate is stable in the reaction mixture. The ketone is only liberated upon acidic hydrolysis during the work-up.
This mechanism allows the researcher to synthesize 4-aryl-4-oxobutanoic acids (precursors to pyridazinones and other heterocycles) with high precision.
Reactivity Flowchart
Figure 2: The Weinreb Chelation mechanism preventing over-addition.
Applications in Drug Discovery
Synthesis of Bioactive Heterocycles
The gamma-keto acid products derived from this Weinreb amide are direct precursors to pyridazinones , a scaffold found in various PDE inhibitors and anti-inflammatory agents.
-
Workflow: Weinreb Amide
Gamma-Keto Acid Pyridazinone.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.
-
This compound provides a 4-carbon aliphatic spacer .
-
The Weinreb amide can be selectively reduced to an aldehyde (using
) for reductive amination, or converted to a ketone, while the carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivatives).
Peptidomimetics
It serves as a succinyl spacer in peptide synthesis. The Weinreb amide is orthogonal to standard ester protecting groups, allowing for selective deprotection and functionalization of the C-terminus or side chains.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C. The compound is hygroscopic; moisture can hydrolyze the Weinreb amide back to the acid over prolonged periods or interfere with organometallic reactions.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Praktische Chemie, 339(1), 517–524. Link
-
Labeeuw, O., et al. (2017). "Synthesis of amide methoxy chalcones from succinic anhydride". Molbank, 2017(2), M938.[7] Link
-
BenchChem. (2025). "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis".[8] Application Note. Link
-
PubChem. "Compound Summary: 4-(Methoxy(methyl)amino)-4-oxobutanoic acid". National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-2-Amino-4-methoxy-4-oxobutanoic acid | 21394-81-0 [sigmaaldrich.com]
- 3. 4-Methoxy-3-methyl-4-oxobutanoic acid | C6H10O4 | CID 13925570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. Succinic Acid: Technology Development and Commercialization [mdpi.com]
- 7. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]
- 8. CAS 140235-34-3: 3-hydroxy-4-methoxy-4-oxobutanoic acid [cymitquimica.com]
